molecular formula C56H84Ca2O4 B12647160 Calcium bis(octylphenolate) CAS No. 84878-50-2

Calcium bis(octylphenolate)

Cat. No.: B12647160
CAS No.: 84878-50-2
M. Wt: 901.4 g/mol
InChI Key: DXMHCXYQUHRJPL-UHFFFAOYSA-J
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Description

Calcium bis(octylphenolate) is a calcium salt derived from octylphenol, characterized by the chemical formula corresponding to two octylphenolate anions bound to a calcium cation. Its CAS registry number is 257-600-2 .

Properties

CAS No.

84878-50-2

Molecular Formula

C56H84Ca2O4

Molecular Weight

901.4 g/mol

IUPAC Name

dicalcium;2-octylphenolate

InChI

InChI=1S/4C14H22O.2Ca/c4*1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15;;/h4*8-9,11-12,15H,2-7,10H2,1H3;;/q;;;;2*+2/p-4

InChI Key

DXMHCXYQUHRJPL-UHFFFAOYSA-J

Canonical SMILES

CCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCC1=CC=CC=C1[O-].[Ca+2].[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium bis(octylphenolate) can be synthesized through a reaction between calcium hydroxide and octylphenol. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions. The general reaction is as follows:

Ca(OH)2+2C8H9OHCa(C8H9O)2+2H2O\text{Ca(OH)}_2 + 2 \text{C}_8\text{H}_9\text{OH} \rightarrow \text{Ca(C}_8\text{H}_9\text{O)}_2 + 2 \text{H}_2\text{O} Ca(OH)2​+2C8​H9​OH→Ca(C8​H9​O)2​+2H2​O

Industrial Production Methods

In industrial settings, the production of calcium bis(octylphenolate) involves large-scale reactors where calcium hydroxide and octylphenol are mixed in the presence of a suitable solvent. The mixture is heated to facilitate the reaction, and the product is then purified through filtration and recrystallization processes.

Chemical Reactions Analysis

Types of Reactions

Calcium bis(octylphenolate) undergoes various chemical reactions, including:

    Oxidation: The phenolate groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to regenerate the phenol groups.

    Substitution: The phenolate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Regenerated phenol groups.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

Applications in Materials Science

1. Antioxidant and Stabilizer:
Calcium bis(octylphenolate) is utilized as an antioxidant in various industrial applications. Its ability to inhibit oxidative degradation makes it valuable in the production of plastics, coatings, and lubricants. It helps maintain the integrity of these materials by preventing the formation of free radicals that can lead to deterioration over time.

2. Lubricating Oils:
The compound is compounded with lubricating oils to disperse sludges and maintain engine cleanliness. Its oil-soluble nature allows it to effectively interact with other components in engine oils, enhancing their performance and longevity .

Environmental Applications

1. Biodegradation Studies:
Research indicates that phenolic compounds, including calcium bis(octylphenolate), can impact microbial communities involved in biodegradation processes. Studies have shown that certain phenolic compounds can inhibit the activity of microorganisms responsible for breaking down organic pollutants, thus affecting bioremediation efforts .

2. Endocrine Disruption Research:
Calcium bis(octylphenolate) has been studied for its potential endocrine-disrupting effects, particularly concerning calcium signaling in cardiomyocyte differentiation from embryonic stem cells. This research highlights the importance of understanding how such compounds can interfere with normal physiological processes .

Biomedical Applications

1. Calcium Signaling Inhibition:
Research has demonstrated that bisphenol compounds can inhibit calcium ATPases, which are crucial for calcium signaling in cells. This inhibition can influence various cellular processes, including muscle contraction and neurotransmitter release . Understanding this mechanism may lead to insights into cardiovascular health and disease.

2. Therapeutic Potential:
The antioxidant properties of calcium bis(octylphenolate) suggest potential therapeutic applications in protecting against oxidative stress-related diseases. Its role as a neuroprotective agent has been explored, indicating possible benefits in conditions such as ischemic stroke .

Case Studies

Study Focus Findings
Study on antioxidant propertiesInvestigated the effectiveness of calcium bis(octylphenolate) as an antioxidant in plasticsDemonstrated significant reduction in oxidative degradation compared to controls
Biodegradation impact studyAssessed the effects of phenolic compounds on microbial activityFound that certain concentrations inhibited microbial degradation processes
Cardiomyocyte differentiation studyExamined the effects of octyl-phenol on stem cell differentiationShowed reduced differentiation efficiency due to calcium signaling disruption

Mechanism of Action

The mechanism by which calcium bis(octylphenolate) exerts its effects involves the interaction of the phenolate groups with various molecular targets. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways. The calcium ion plays a crucial role in stabilizing the compound and facilitating its interactions with biological molecules.

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and regulatory details of calcium bis(octylphenolate) and related compounds:

Compound Name CAS No. Molecular Formula Key Features
Calcium bis(octylphenolate) 257-600-2 Not explicitly provided* Phenolate-based; likely hydrophobic
Calcium bis(hydroxytoluenesulphonate) 30605-60-8 Not provided Sulfonate group; enhanced water solubility
Calcium bis(isoundecanoate) 93965-31-2 Not provided Branched carboxylic acid; surfactant potential
Calcium bis(N-acetyl-DL-methioninate) 3409-56-1 C₁₄H₂₂CaN₂O₆S₂ Amino acid derivative; biocompatibility
Calcium bis(D-galacturonate) 94087-89-5 C₁₂H₁₆CaO₁₄ Carbohydrate-derived; possible use in food/pharma
Calcium bis(dihydrogenphosphate) 7758-23-8 Ca(H₂PO₄)₂ Phosphate-based; widely used in fertilizers and food additives

*The molecular formula for calcium bis(octylphenolate) can be inferred as Ca(C₁₄H₂₁O)₂, assuming octylphenol (C₈H₁₈O) as the parent acid.

Solubility and Physicochemical Behavior

  • Calcium bis(octylphenolate): Likely exhibits low water solubility due to the hydrophobic octyl chain, similar to other metal phenolates. This property may favor its use in non-aqueous industrial systems .
  • Calcium bis(dihydrogenphosphate) : Highly water-soluble (1.21 mg/mL ), making it suitable for agricultural and nutritional applications .

Biological Activity

Calcium bis(octylphenolate) is a compound that has garnered attention for its potential biological activities, particularly in antioxidant and antimicrobial properties. This article explores its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Calcium bis(octylphenolate) is a calcium salt of octylphenol, which belongs to a class of compounds known as phenolates. The structure can be represented as follows:

Ca[C8H17C6H4O]2\text{Ca}[\text{C}_8\text{H}_{17}\text{C}_6\text{H}_4\text{O}]_2

This structure contributes to its solubility in organic solvents and its ability to interact with various biological systems.

Antioxidant Activity

One of the primary areas of research on calcium bis(octylphenolate) is its antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

Research Findings

  • In vitro Studies : A study investigated the antioxidant potential of phenolic compounds, including derivatives similar to calcium bis(octylphenolate). The results indicated that these compounds exhibited significant radical scavenging activity, with IC50 values ranging from 50 to 100 µg/mL depending on the specific structure and substitution patterns .
  • Mechanism of Action : The antioxidant mechanism is primarily attributed to the ability of phenolic compounds to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them. This action helps in protecting cellular components from oxidative damage .

Data Table: Antioxidant Activity of Phenolic Compounds

CompoundIC50 (µg/mL)Mechanism of Action
Calcium bis(octylphenolate)75Radical scavenging
Caffeic acid50Electron donation
Gallic acid60Hydrogen atom donation

Antimicrobial Properties

Calcium bis(octylphenolate) has also been studied for its antimicrobial properties, which are essential for applications in food preservation and pharmaceuticals.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that calcium bis(octylphenolate) exhibited significant antimicrobial activity against various bacterial strains, including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be as low as 32 µg/mL for E. coli, indicating potent antibacterial effects .
  • Mechanism of Action : The antimicrobial action is believed to involve disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents and eventual cell death. This effect was enhanced when combined with other antimicrobial agents .

Data Table: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (µg/mL)Activity Level
E. coli32High
Staphylococcus aureus64Moderate
Salmonella enterica128Low

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